molecular formula C12H10O3 B1624343 Methyl 6-hydroxy-1-naphthoate CAS No. 90162-13-3

Methyl 6-hydroxy-1-naphthoate

Cat. No. B1624343
CAS RN: 90162-13-3
M. Wt: 202.21 g/mol
InChI Key: QBWXQZHHVDIJSF-UHFFFAOYSA-N
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Patent
US08017601B2

Procedure details

To a solution of 6-Hydroxy-1-naphthoic acid (6.9 g. 37 mmol) in 200 mL of MeOH at 0° C. was added drop wise over 5 minutes thionyl chloride (3.26 mL). The resulting mixture was stirred overnight at room temperature and another 2.5 mL of Thionyl chloride was added and mixture was stirred at room temperature. Solvent was evaporated and residue was dried under vacuo to give 7.49 g the title compound as a brown solid.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
3.26 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([C:12]([OH:14])=[O:13])=[CH:7][CH:6]=[CH:5]2.S(Cl)(Cl)=O.[CH3:19]O>>[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([C:12]([O:14][CH3:19])=[O:13])=[CH:7][CH:6]=[CH:5]2

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
OC=1C=C2C=CC=C(C2=CC1)C(=O)O
Name
Quantity
3.26 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
mixture was stirred at room temperature
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
CUSTOM
Type
CUSTOM
Details
residue was dried under vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC=1C=C2C=CC=C(C2=CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.49 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.